molecular formula C11H13NO B2502295 N-(cyclobutyl)benzamide CAS No. 120218-51-1

N-(cyclobutyl)benzamide

Cat. No.: B2502295
CAS No.: 120218-51-1
M. Wt: 175.231
InChI Key: IUSQQQSKQCIDKB-UHFFFAOYSA-N
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Description

N-(cyclobutyl)benzamide is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.231. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Analyses

N-(cyclobutyl)benzamide and its derivatives have been a subject of interest in structural and spectral analyses. Studies have characterized these compounds through methods like X-ray diffraction and NMR, contributing to a deeper understanding of their molecular structure and interactions. For instance, the structural properties of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), a related compound, were characterized using 1H NMR and X-ray diffraction, revealing insights into its solid-state molecular structure and interactions (Yıldırım et al., 2018).

Antifungal Activity

Some benzamide derivatives have been explored for their antifungal properties. For example, studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which are structurally related to this compound, showed antifungal activity against pathogens responsible for plant diseases (Zhou et al., 2005).

Application in Organic Synthesis

Benzamides, including those related to this compound, are significant in organic synthesis, particularly in reactions like cyclization and coupling. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines and the synthesis of isoquinolones from benzamides are examples of such applications (Kazaryants et al., 2011; Antczak & Ready, 2012).

Melanoma Research

This compound derivatives have been studied for their potential in melanoma research, particularly as carriers for radioisotopes and cytotoxic agents. These studies provide insights into the selective uptake and action of these compounds in melanoma cells and their potential in targeted drug delivery (Wolf et al., 2004; Wolf et al., 2005).

Chemosensors in Aqueous Environments

N-nitrophenyl benzamide derivatives, related to this compound, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward acyl carbonyl carbon for monitoring CN− concentrations in water samples (Sun et al., 2009).

Mechanism of Action

While the specific mechanism of action for N-(cyclobutyl)benzamide is not mentioned in the retrieved papers, N-substituted benzamides have been found to inhibit NFkB activation and induce apoptosis .

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye damage. It can also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Properties

IUPAC Name

N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(12-10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSQQQSKQCIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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